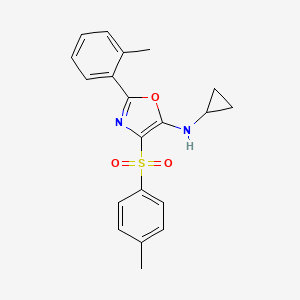

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine

Description

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a cyclopropyl group, an o-tolyl group, and a tosyl group attached to an oxazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name |

N-cyclopropyl-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-13-7-11-16(12-8-13)26(23,24)20-19(21-15-9-10-15)25-18(22-20)17-6-4-3-5-14(17)2/h3-8,11-12,15,21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOBTQSHPHUALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the cyclopropyl group: This step involves the reaction of the oxazole intermediate with a cyclopropylating agent, such as cyclopropyl bromide, under basic conditions.

Attachment of the o-tolyl group: This can be done through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Oxidized oxazole derivatives.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in antimicrobial studies, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

N-cyclopropyl-2-(p-tolyl)cyclopropane-1-carboxamide: Similar in structure but with a carboxamide group instead of an oxazole ring.

2-o-tolyl substituted 4-hydroxybenzamide: Contains a similar o-tolyl group but with a different core structure.

Uniqueness

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclopropyl amines with o-tolyl derivatives and tosylating agents to form the oxazole ring. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various tumor cell lines. For example, it showed potent activity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which is crucial for programmed cell death in cancer cells .

Immunomodulatory Effects

In addition to its anticancer activity, this compound has been evaluated for its immunomodulatory effects. Preliminary results suggest that it can modulate immune responses by influencing cytokine production. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α in human peripheral blood lymphocytes. This suggests potential applications in treating autoimmune disorders or inflammatory diseases .

Comparative Biological Activity

| Activity Type | IC50 Values (μM) | Effect |

|---|---|---|

| Anticancer (A549 cells) | 5.4 | Inhibition of cell proliferation |

| Anticancer (MCF-7 cells) | 6.8 | Induction of apoptosis |

| Immunomodulatory | 10.2 | Reduction in TNF-α production |

Case Studies

- Case Study on Anticancer Activity : A study conducted on various oxazole derivatives, including this compound, revealed that compounds with similar structural features demonstrated enhanced activity against cancer cell lines. The study concluded that modifications to the oxazole ring could optimize anticancer efficacy .

- Immunological Evaluation : Another research effort focused on assessing the immunomodulatory effects of this compound in mouse models. Results indicated a significant decrease in splenocyte proliferation when treated with this compound, suggesting its potential use as an immunosuppressive agent in conditions like graft-versus-host disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution of a halogenated oxazole intermediate with cyclopropylamine. For example, α-haloketone precursors can undergo cyclization with amides to form the oxazole core, followed by tosylation and regioselective substitution with cyclopropylamine under anhydrous conditions (e.g., DMF, 60–80°C) . Optimization may include using Pd(0) catalysts (common in analogous benzodiazepine syntheses) to enhance regioselectivity and reduce side reactions .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl CH₂ groups at δ ~0.5–1.5 ppm, o-tolyl aromatic protons at δ ~6.5–7.5 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 387.1 [M+H]⁺ for C₂₀H₂₂N₂O₃S).

- X-ray crystallography : Resolves stereoelectronic effects of the cyclopropyl group on the oxazole ring planarity .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodology :

- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) with MIC values compared to fluconazole .

- Enzyme inhibition : Fluorescence-based HSP90α inhibition assays (IC₅₀ determination; cyclopropyl analogs may alter binding vs. allyl derivatives) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s mechanism of action in HSP90α inhibition compared to allyl-substituted analogs?

- Methodology :

- Docking studies : Compare binding poses using AutoDock Vina with HSP90α’s ATP-binding domain (PDB: 3D0B). The cyclopropyl group’s rigidity may reduce entropy loss upon binding vs. flexible allyl groups .

- Kinetic assays : Measure Kᵢ values via surface plasmon resonance (SPR) to assess affinity differences caused by steric effects .

Q. How can discrepancies in reported IC₅₀ values for oxazole derivatives be systematically addressed?

- Methodology :

- Standardized assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) and enzyme batches.

- Control normalization : Include reference inhibitors (e.g., geldanamycin for HSP90α) to calibrate inter-lab variability .

- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers due to assay artifacts .

Q. What strategies are effective for SAR studies targeting the o-tolyl and tosyl groups?

- Methodology :

- Parallel synthesis : Replace o-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on bioactivity .

- Tosyl replacement : Substitute with mesyl or besyl groups to evaluate sulfonate steric/electronic contributions to solubility and target engagement .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.